

Biotin-11-UTP: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Biotin-11-UTP

Cat. No.: B12394225

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Biotin-11-UTP**, a crucial molecule for non-radioactive labeling of RNA. The guide covers its chemical structure, physicochemical properties, and its application in molecular biology, with a focus on in situ hybridization techniques.

Core Structure and Properties

Biotin-11-UTP is a modified uridine triphosphate (UTP) analog. Its structure consists of three key components: a biotin molecule, a UTP moiety, and an 11-atom spacer arm that links the biotin to the C5 position of the uracil base.^{[1][2]} This extended linker arm is critical for minimizing steric hindrance, thereby ensuring efficient recognition and binding of the biotin by avidin or streptavidin conjugates during detection steps.^[2]

The molecule is enzymatically incorporated into RNA transcripts by RNA polymerases such as T7, T3, and SP6.^[3] This process provides a safe and effective alternative to radioactive labeling for the generation of probes used in a variety of applications, including in situ hybridization (ISH), Northern blotting, and microarray analysis.^[3]

Physicochemical and Spectroscopic Data

Key quantitative data for **Biotin-11-UTP** are summarized in the table below, compiled from various suppliers and scientific resources.

Property	Value	References
Molecular Formula (Free Acid)	C ₂₈ H ₄₅ N ₆ O ₁₈ P ₃ S	[4]
Molecular Weight (Free Acid)	878.67 g/mol	[4]
Exact Mass (Free Acid)	878.17 g/mol	[4]
Purity (by HPLC)	≥ 95%	[4]
Maximum Absorbance (λ _{max})	289 nm (in Tris-HCl, pH 7.5)	[4]
Molar Extinction Coefficient (ε)	7.1 L mmol ⁻¹ cm ⁻¹ (at 289 nm)	[4]
Form	Filtered solution in Tris-HCl or TE buffer	[4]
Storage Conditions	-20°C	[3]

Synthesis of Biotin-11-UTP

While detailed, step-by-step chemical synthesis protocols for **Biotin-11-UTP** are not readily available in the public domain, the general strategy involves a multi-step process. This process is understood to begin with the synthesis of an amino-functionalized UTP analog, 5-(3-aminoallyl)-UTP (AA-UTP).[5] This intermediate is then chemically coupled to an activated form of biotin, typically an N-hydroxysuccinimide (NHS) ester of biotin that contains the 11-atom linker.[6] The primary amine of AA-UTP reacts with the biotin-NHS ester to form a stable amide bond, resulting in the final **Biotin-11-UTP** product.[6]

The synthesis of the AA-UTP intermediate can be achieved via a Heck coupling reaction, where an allylamine is coupled to a halogenated uridine precursor.[5]

Experimental Protocol: In Situ Hybridization (ISH) using a Biotin-11-UTP Labeled RNA Probe

The following is a generalized workflow for the preparation of a biotin-labeled RNA probe and its use in chromogenic in situ hybridization.

Preparation of Biotin-Labeled RNA Probe via In Vitro Transcription

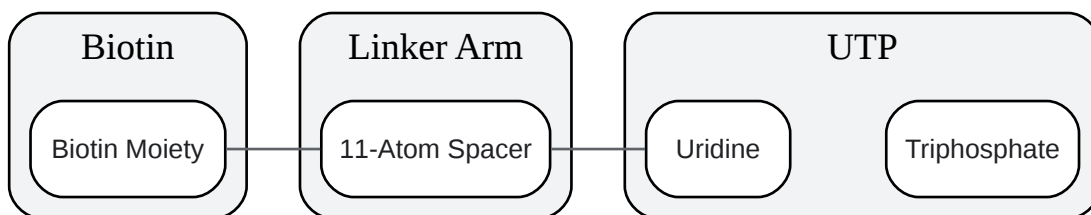
- **Template Preparation:** A linearized plasmid DNA containing the target sequence downstream of an RNA polymerase promoter (e.g., T7, SP6) is used as the template.
- **In Vitro Transcription Reaction Setup:** The following components are assembled in a nuclease-free tube at room temperature:
 - Linearized DNA template (1 µg)
 - 10x Transcription Buffer
 - 100 mM DTT
 - RNase Inhibitor
 - NTP mix (containing ATP, CTP, GTP, and a mixture of UTP and **Biotin-11-UTP**)
 - RNA Polymerase (e.g., T7 RNA Polymerase)
 - Nuclease-free water to the final volume.
- **Incubation:** The reaction is incubated at 37°C for 2 hours.
- **Template Removal:** The DNA template is removed by adding DNase I and incubating for a further 15 minutes at 37°C.
- **Probe Purification:** The biotinylated RNA probe is purified using a spin column or via ethanol precipitation to remove unincorporated nucleotides and enzymes.
- **Quality Control:** The integrity and concentration of the labeled probe are assessed using gel electrophoresis and spectrophotometry.

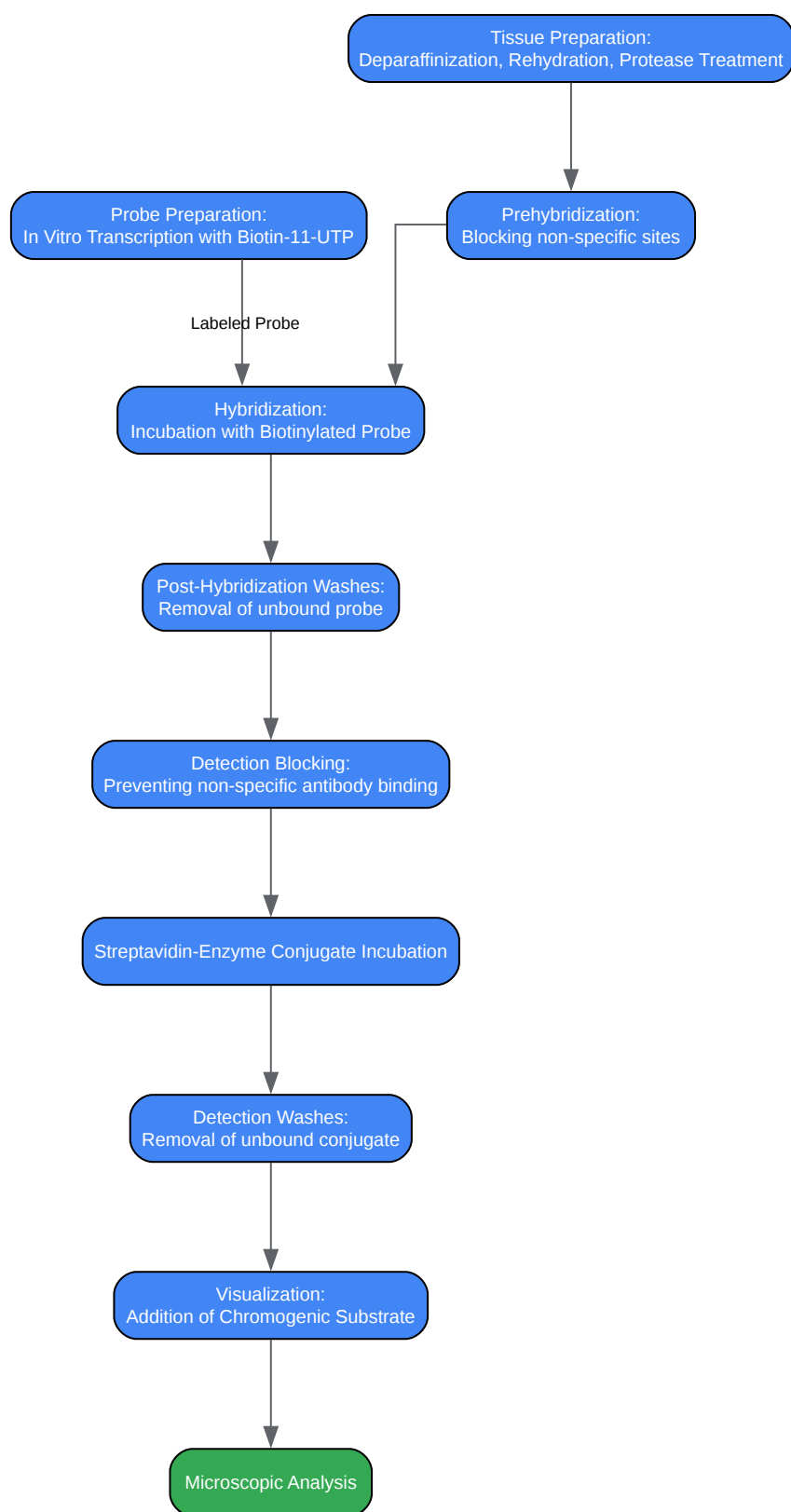
In Situ Hybridization and Detection

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded tissue sections are deparaffinized, rehydrated, and treated with a protease (e.g., Proteinase K) to improve probe accessibility.
- **Prehybridization:** Sections are incubated in a prehybridization buffer to block non-specific binding sites.
- **Hybridization:** The biotinylated RNA probe is diluted in hybridization buffer, denatured, and applied to the tissue sections. Hybridization is typically carried out overnight in a humidified chamber at a specific temperature (e.g., 65°C).
- **Post-Hybridization Washes:** A series of stringent washes (using SSC buffers of varying concentrations and temperatures) are performed to remove unbound and non-specifically bound probes.
- **Detection:**
 - **Blocking:** The sections are incubated in a blocking buffer to prevent non-specific binding of the detection reagents.
 - **Streptavidin-Enzyme Conjugate Incubation:** A streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate is applied to the sections and incubated. The streptavidin binds with high affinity to the biotin on the hybridized probe.
 - **Washing:** Unbound streptavidin-enzyme conjugate is removed by washing.
- **Visualization:** A chromogenic substrate (e.g., NBT/BCIP for AP, or DAB for HRP) is added. The enzyme converts the soluble substrate into an insoluble colored precipitate at the site of probe hybridization.
- **Counterstaining and Mounting:** The sections are counterstained (e.g., with Nuclear Fast Red), dehydrated, and mounted with a coverslip for microscopic examination.

Visualizing the Workflow

The following diagrams illustrate the structure of **Biotin-11-UTP** and the experimental workflow for its use in in situ hybridization.





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References

- 1. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. revvity.com [revvity.com]
- 3. abpbio.com [abpbio.com]
- 4. Biotin-11-UTP, Biotin-labeled Uridines - Jena Bioscience [jenabioscience.com]
- 5. Aminoallyl nucleotide - Wikipedia [en.wikipedia.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
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